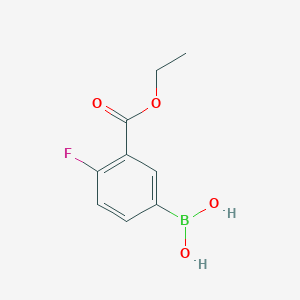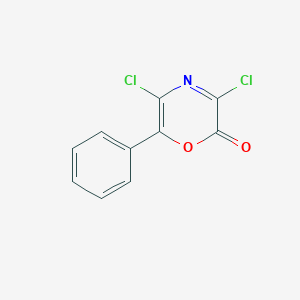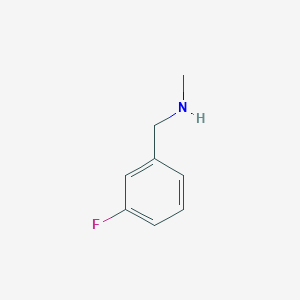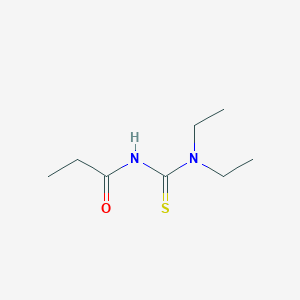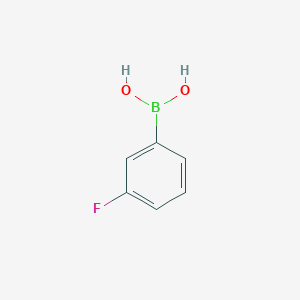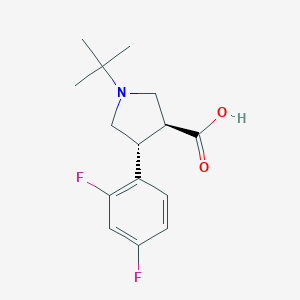
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H11F2NO2 and a molecular weight of 227.21 .
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results .Scientific Research Applications
Antioxidant Research
Pyrrolidine derivatives have been identified to possess antioxidant properties . The specific compound could be researched for its efficacy in scavenging free radicals and protecting cells from oxidative stress.
Anti-inflammatory Studies
These compounds are also known for their anti-inflammatory activities . The compound may be studied for its potential to modulate inflammatory responses in various diseases.
Antibacterial and Antifungal Applications
Research has shown that some pyrrolidine derivatives have antibacterial and antifungal effects . This suggests possible applications in developing new antimicrobial agents.
Anticancer Potential
Pyrrolidine derivatives have been explored for their anticancer activities . The compound could be part of studies aiming to discover novel anticancer drugs.
Neuropharmacological Properties
There is evidence that pyrrolidine alkaloids may have neuropharmacological effects . Thus, the compound might be researched for its potential benefits in neurological disorders.
Enzyme Inhibition
Some pyrrolidine derivatives have diverse enzyme inhibitory effects . The compound could be investigated for its ability to inhibit specific enzymes related to disease processes.
Organ Protective Effects
Studies suggest that pyrrolidine alkaloids may offer organ protective benefits . Research could explore how this compound protects organs at a cellular level.
Anti-hyperglycemic Activity
Pyrrolidine derivatives have shown anti-hyperglycemic effects , indicating a potential application in diabetes research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREKTDQOMSTPDN-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432011 | |
| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
455957-94-5 | |
| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic route used to produce (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid?
A1: The research paper outlines a novel, efficient, and stereoselective synthesis of (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. [] The key step involves a 5-exo-tet nitrile anion cyclization that proceeds with clean inversion of the C-4 center, resulting in high yield and excellent enantioselectivity (94-99% ee). [] This method bypasses the need for chromatographic purification in several steps, leading to a practical and scalable approach for synthesizing this important class of substituted pyrrolidines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




